molecular formula C8H11NO3S B3060756 N-[4-(hydroxymethyl)phenyl]methanesulfonamide CAS No. 774238-85-6

N-[4-(hydroxymethyl)phenyl]methanesulfonamide

Cat. No.: B3060756
CAS No.: 774238-85-6
M. Wt: 201.25
InChI Key: YNQSODATMCATMW-UHFFFAOYSA-N
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Description

N-[4-(hydroxymethyl)phenyl]methanesulfonamide is a sulfonamide derivative characterized by a hydroxymethyl (-CH2OH) substituent at the para position of the phenyl ring attached to a methanesulfonamide (-SO2NH2) group. Sulfonamides are a critical class of compounds in medicinal chemistry, historically recognized for their antibacterial properties and extended applications in antifungal, antitumor, and enzyme inhibitory activities .

Properties

IUPAC Name

N-[4-(hydroxymethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-13(11,12)9-8-4-2-7(6-10)3-5-8/h2-5,9-10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQSODATMCATMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901252510
Record name N-[4-(Hydroxymethyl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901252510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774238-85-6
Record name N-[4-(Hydroxymethyl)phenyl]methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=774238-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Hydroxymethyl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901252510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[4-(hydroxymethyl)phenyl]methanesulfonamide can be synthesized through several synthetic routes. One common method involves the reaction of 4-(hydroxymethyl)benzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(hydroxymethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can undergo reduction reactions to modify the sulfonamide group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(hydroxymethyl)phenyl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(hydroxymethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and chemical behavior of sulfonamides is highly dependent on substituents on the phenyl ring. Below is a comparative analysis of N-[4-(hydroxymethyl)phenyl]methanesulfonamide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C8H11NO3S 201.24 -CH2OH (para) High hydrophilicity
N-(3-chloro-4-methylphenyl)methanesulfonamide C8H10ClNO2S 231.69 -Cl, -CH3 (meta/para) Enhanced lipophilicity
N-[2-nitro-4-(trifluoromethyl)phenyl]methanesulfonamide C9H9F3N2O4S 298.24 -NO2, -CF3 (ortho/para) Electron-withdrawing effects
N-[4-(1-hydroxy-allyl)-phenyl]methanesulfonamide C10H13NO3S 227.28 -CH2CH=CH-OH (para) Conjugated double bond reactivity
HMS (sulfentrazone metabolite) C12H12Cl2F2N4O3S 417.27 Triazole ring, -CF3, -CH2OH Detoxification pathway relevance
  • Hydroxymethyl vs. Methyl/Chloro : The hydroxymethyl group increases water solubility compared to methyl () or chloro substituents (), which may improve bioavailability but reduce membrane permeability .
  • Electron-withdrawing groups: Nitro (-NO2) and trifluoromethyl (-CF3) groups () enhance stability but may hinder metabolic clearance .

Metabolic and Environmental Relevance

  • Metabolites : HMS (), a metabolite of sulfentrazone, shares the hydroxymethyl-methanesulfonamide motif, underscoring its role in detoxification pathways and environmental persistence .

Biological Activity

N-[4-(hydroxymethyl)phenyl]methanesulfonamide, also known as a sulfonamide compound, has garnered attention for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: C9H13N1O3SC_9H_{13}N_1O_3S with a molecular weight of 215.27 g/mol. The compound features a hydroxymethyl group and a sulfonamide moiety, which contribute to its unique reactivity and biological interactions.

Property Value
Chemical FormulaC9H13N1O3SC_9H_{13}N_1O_3S
Molecular Weight215.27 g/mol
Functional GroupsHydroxymethyl, Sulfonamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxymethyl group allows for hydrogen bonding with biomolecules, while the sulfonamide group can inhibit enzyme activity by mimicking substrates or interacting with active sites.

  • Antimicrobial Activity : The compound has been studied for its potential to inhibit bacterial growth, similar to other sulfonamides.
  • Anticancer Properties : Research indicates that it may inhibit enzymes involved in cell proliferation, suggesting potential use in cancer therapies.
  • Anti-inflammatory Effects : The compound's interactions with inflammatory pathways have also been investigated for therapeutic applications.

Research Findings and Case Studies

Recent studies have highlighted the biological activities of this compound:

  • Antimicrobial Studies : In vitro assays have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves inhibition of folate synthesis pathways, akin to traditional sulfonamide antibiotics.
  • Anticancer Research : A study evaluated the compound's effects on cancer cell lines, revealing that it can induce apoptosis in certain types of cancer cells by disrupting metabolic pathways .
  • Inflammatory Response Modulation : Another investigation focused on the compound's ability to modulate cytokine production in immune cells, suggesting a role in reducing inflammation .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with related sulfonamides is useful:

Compound Name Structure Features Biological Activity
N-(2-(Hydroxymethyl)phenyl)-4-methylbenzenesulfonamideAdditional methyl group enhances lipophilicityAntimicrobial
SulfanilamideSimpler structure lacking hydroxymethylAntibacterial
N-{[4-(Aminophenyl)]methyl}methanesulfonamideFeatures an amino group instead of hydroxymethylVaries; often studied for similar applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(hydroxymethyl)phenyl]methanesulfonamide
Reactant of Route 2
N-[4-(hydroxymethyl)phenyl]methanesulfonamide

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